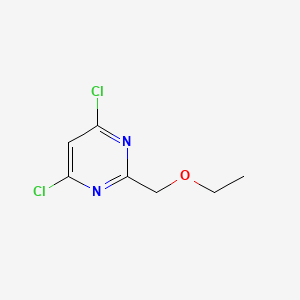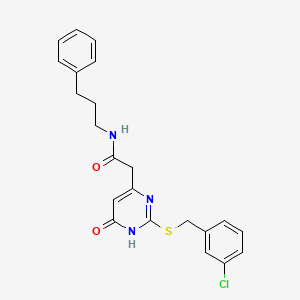
4-butoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C22H31N5O3 and its molecular weight is 413.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel Compound Synthesis : The compound has been investigated as a key intermediate in the synthesis of various heterocyclic compounds. These synthesized compounds, such as pyrazolopyrimidines and tetrahydrobenzothienopyrimidine derivatives, are studied for their potential applications in medicinal chemistry, including anticancer and anti-inflammatory activities. For instance, the synthesis of pyrazolopyrimidines derivatives showed potential anti-5-lipoxygenase and anticancer activities, suggesting a promising approach for the development of new therapeutic agents (Rahmouni et al., 2016).
Biological Activities and Mechanism of Action : The compound's derivatives have been evaluated for their biological activities, revealing insights into their mechanism of action. For example, certain derivatives have been found to exhibit significant gastrokinetic activity, highlighting their potential as novel therapeutic agents for gastrointestinal disorders (Kato et al., 1992). Additionally, some derivatives have been identified as selective and potent inhibitors of specific biological targets, such as the norepinephrine transporter, further underscoring the compound's relevance in neuroscience research (O'Neill et al., 2011).
Chemical Synthesis and Characterization
Advanced Synthesis Techniques : Research has explored the use of microwave irradiation and ultrasound-assisted synthesis to create derivatives of 4-butoxy-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide. These techniques offer advantages such as reduced reaction times and enhanced yields, demonstrating the compound's versatility and the innovative approaches to its synthesis (Abdalha et al., 2011).
Characterization and Application : The synthesized compounds undergo rigorous characterization, including spectral analysis and biological screening, to determine their potential applications. Some derivatives have been found to possess unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive behavior, making them of interest for various scientific and technological applications (Srivastava et al., 2017).
Propiedades
IUPAC Name |
4-butoxy-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3/c1-3-4-13-30-19-7-5-18(6-8-19)22(28)24-10-9-23-20-16-21(26-17(2)25-20)27-11-14-29-15-12-27/h5-8,16H,3-4,9-15H2,1-2H3,(H,24,28)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNAJZFHADJDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide](/img/structure/B2812596.png)

![Ethyl spiro[2.5]octane-6-carboxylate](/img/structure/B2812599.png)


![tert-butyl N-[2-hydroxy-1-(2-methyl-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2812603.png)
![3-methanesulfonyl-8-(naphthalene-1-sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2812604.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2812605.png)

![11-(2-methyl-1H-imidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2812608.png)



